molecular formula C12H8N2O2S B2612764 2-(Benzenesulfonyl)pyridine-4-carbonitrile CAS No. 2119900-03-5

2-(Benzenesulfonyl)pyridine-4-carbonitrile

Cat. No.: B2612764
CAS No.: 2119900-03-5
M. Wt: 244.27
InChI Key: CGWHOVHJXHIOJY-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)pyridine-4-carbonitrile is an organic compound that features a pyridine ring substituted with a benzenesulfonyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)pyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-chloropyridine-4-carbonitrile+benzenesulfonyl chloridetriethylamineThis compound\text{2-chloropyridine-4-carbonitrile} + \text{benzenesulfonyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 2-chloropyridine-4-carbonitrile+benzenesulfonyl chloridetriethylamine​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Various substituted pyridine derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)pyridine-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The benzenesulfonyl group can interact with amino acid residues in the enzyme’s active site, while the pyridine ring can form π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzenesulfonyl)pyridine-3-carbonitrile
  • 2-(Benzenesulfonyl)pyridine-5-carbonitrile
  • 2-(Benzenesulfonyl)pyridine-6-carbonitrile

Uniqueness

2-(Benzenesulfonyl)pyridine-4-carbonitrile is unique due to the specific positioning of the carbonitrile group on the pyridine ring, which can influence its reactivity and interaction with biological targets

Biological Activity

2-(Benzenesulfonyl)pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzenesulfonyl group and a carbonitrile functional group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity to proteins, while the carbonitrile group may facilitate hydrogen bonding, thus influencing enzyme activity or receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.
  • Antiviral Activity : Potential efficacy against viruses such as SARS-CoV-2.
  • Enzyme Inhibition : Shows selective inhibition against carbonic anhydrases, particularly CA IX.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesIC50 Values (nM)Reference
AntimicrobialS. aureus, E. coli15.625 - 62.5
AntiviralSARS-CoV-293% inhibition
Enzyme InhibitionCarbonic Anhydrase IX10.93 - 25.06

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine compounds, including this compound, displayed potent antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard microbiological assays, revealing varying degrees of inhibition across different strains.
  • Antiviral Activity : In vitro studies indicated that the compound exhibits antiviral properties against SARS-CoV-2, with significant inhibition rates at specific concentrations. This positions it as a candidate for further development in antiviral therapy.
  • Enzyme Inhibition Studies : Research focusing on the inhibition of carbonic anhydrases showed that the compound selectively inhibited CA IX with an IC50 value significantly lower than that for CA II, suggesting potential applications in cancer therapy where CA IX is overexpressed.

Table 2: Case Study Results

Study FocusFindingsReference
AntimicrobialEffective against S. aureus and E. coli
AntiviralHigh activity against SARS-CoV-2
Enzyme InhibitionSelective inhibition of CA IX

Properties

IUPAC Name

2-(benzenesulfonyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c13-9-10-6-7-14-12(8-10)17(15,16)11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWHOVHJXHIOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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